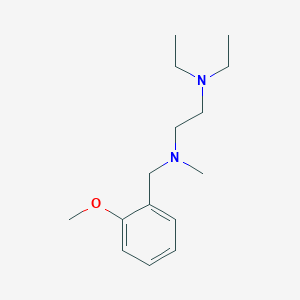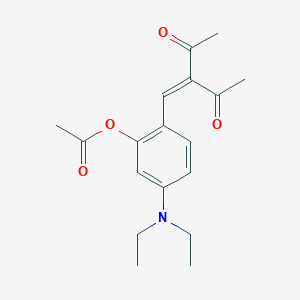![molecular formula C19H24N2O2 B5807137 N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as DMTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTA is a derivative of phenoxyacetic acid and has been found to exhibit a range of biological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of DMTA is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. DMTA has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, DMTA has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
DMTA has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that DMTA can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DMTA has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Furthermore, DMTA has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMTA is that it can be synthesized relatively easily in a laboratory setting. Additionally, DMTA has been found to exhibit a range of biological effects, making it a promising candidate for further investigation. However, one limitation of DMTA is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of DMTA in humans.
Direcciones Futuras
There are several future directions for the investigation of DMTA. One potential avenue is the development of DMTA as a therapeutic agent for the treatment of inflammatory and neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of DMTA in humans. Furthermore, investigations into the mechanism of action of DMTA may provide insights into the development of novel anti-inflammatory and anticancer agents.
Métodos De Síntesis
DMTA can be synthesized through a multistep process involving the reaction of 2,3,5-trimethylphenol with chloroacetyl chloride and dimethylamine. The resulting product is then treated with sodium hydroxide to yield DMTA. The synthesis of DMTA is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DMTA has been investigated for its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. Studies have shown that DMTA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, DMTA has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have anticancer properties. Furthermore, DMTA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-10-14(2)15(3)18(11-13)23-12-19(22)20-16-6-8-17(9-7-16)21(4)5/h6-11H,12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSVVQZXNPIFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)




![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)
![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)